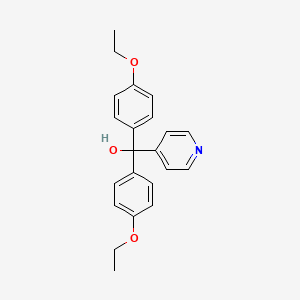![molecular formula C18H19N3O2S2 B4136551 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B4136551.png)
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide
Descripción general
Descripción
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide, also known as BTFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. BTFP is a member of the thiadiazole family, which has been extensively studied for their biological activities.
Mecanismo De Acción
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy . Identifying effective and selective small molecule inhibitors of stat3 with drug-like properties remains challenging .
Mode of Action
The compound is designed based on a scaffold combination strategy . It inhibits the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells . The compound 40, an optimized lead compound, is identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway . This pathway plays a crucial role in the regulation of immune response and is implicated in various types of cancers. By inhibiting this pathway, the compound can potentially suppress cancer cell proliferation and induce apoptosis .
Pharmacokinetics
The compound’s effectiveness against stat3 overexpressing du145 and mda-mb-231 cancer cells suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound exhibits anti-proliferative activity against STAT3 overexpressing DU145 (IC 50 value = 2.97 μM) and MDA-MB-231 (IC 50 value = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound shows in vivo anti-tumor efficacy after intraperitoneal administration, with a tumor growth inhibition rate of 65.3% at 50 mg/kg , indicating its potential for further development.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-2-14-8-9-15(23-14)10-11-16(22)19-17-20-21-18(25-17)24-12-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITIMEUIJKETEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B4136468.png)

amine hydrochloride](/img/structure/B4136484.png)
![2-{[2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-N-(2-methylphenyl)-5-nitrobenzamide](/img/structure/B4136490.png)
![2-bromo-N-{4-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4136494.png)
![1-(4-butoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136497.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4136501.png)
![2-methyl-N~1~-(2-methylphenyl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B4136511.png)
![N-(1-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide](/img/structure/B4136526.png)
![N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetamide](/img/structure/B4136537.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4136543.png)
![N-(2-methylphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4136558.png)

![4-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B4136570.png)